molecular formula C20H21N5O3 B11464655 8-(2-methoxyethyl)-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyethyl)-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11464655
M. Wt: 379.4 g/mol
InChI Key: SRTXKUSCPXJJEF-KTKRTIGZSA-N
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Description

8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes a methoxyethyl group, dimethyl groups, and a phenylethenyl group attached to an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and condensation reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features, such as the methoxyethyl and phenylethenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

6-(2-methoxyethyl)-2,4-dimethyl-7-[(Z)-2-phenylethenyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H21N5O3/c1-22-17-16(18(26)23(2)20(22)27)25-13-15(10-9-14-7-5-4-6-8-14)24(11-12-28-3)19(25)21-17/h4-10,13H,11-12H2,1-3H3/b10-9-

InChI Key

SRTXKUSCPXJJEF-KTKRTIGZSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCOC)/C=C\C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCOC)C=CC4=CC=CC=C4

Origin of Product

United States

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